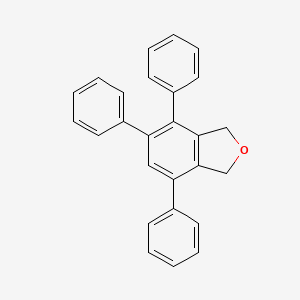![molecular formula C15H20Cl2N2O3 B14588364 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine CAS No. 61339-78-4](/img/structure/B14588364.png)
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and potential applications. This compound is known for its role as an alkylating agent, which allows it to interact with DNA and other biological molecules, making it a valuable tool in cancer research and treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine typically involves several key steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid, which is protected by methyl esterification.
Addition of 2-Hydroxyethyl Groups: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is derived by adding two 2-hydroxyethyl groups using ethylene oxide.
Formation of the Target Molecule:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The nitrogen mustard group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine involves its ability to alkylate DNA. This process occurs through the formation of covalent bonds between the nitrogen mustard group and the DNA bases, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a valuable tool in cancer therapy .
類似化合物との比較
Similar Compounds
Chlorambucil: A chemotherapy drug that also contains a nitrogen mustard group and is used to treat chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard-based chemotherapy agent used to treat multiple myeloma and ovarian cancer.
Sarcolysine: A compound similar to melphalan, used in cancer treatment.
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine is unique due to its specific structure, which combines the nitrogen mustard group with an alanine moiety. This combination enhances its ability to interact with biological molecules and provides a distinct mechanism of action compared to other similar compounds .
特性
CAS番号 |
61339-78-4 |
|---|---|
分子式 |
C15H20Cl2N2O3 |
分子量 |
347.2 g/mol |
IUPAC名 |
(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-11(15(21)22)18-14(20)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,11H,6-10H2,1H3,(H,18,20)(H,21,22)/t11-/m0/s1 |
InChIキー |
UICCUZSJRACPCF-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
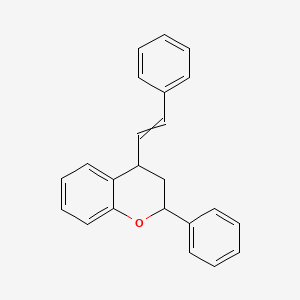



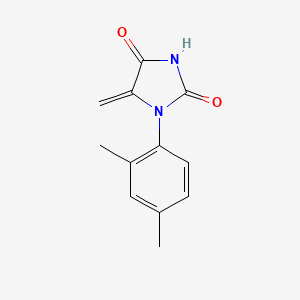
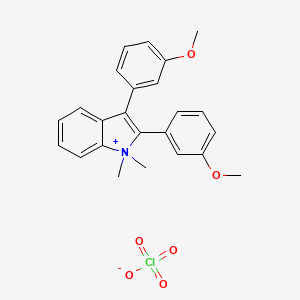
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
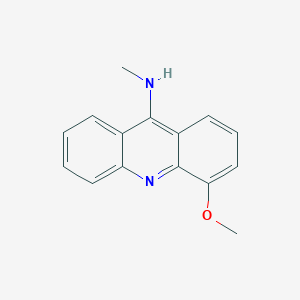
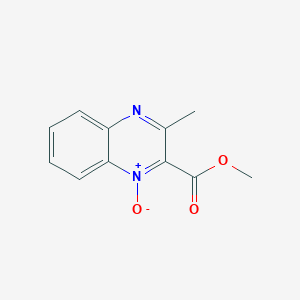
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
